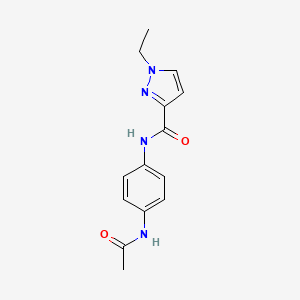
N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a pyrazole carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the acetylation of 4-nitrophenol to produce 4-aminophenol, followed by the formation of the acetamidophenyl group. The pyrazole ring is then introduced through a cyclization reaction involving appropriate precursors . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and safety. For instance, passing a solution containing the necessary precursors through a column packed with a catalyst under controlled temperature and pressure conditions can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: Known for its analgesic and antipyretic properties.
Phenacetin: An analgesic and antipyretic compound similar to acetaminophen.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory effects
Uniqueness
N-(4-ACETAMIDOPHENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of an acetamidophenyl group and a pyrazole carboxamide moiety sets it apart from other analgesic and anti-inflammatory agents .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-3-18-9-8-13(17-18)14(20)16-12-6-4-11(5-7-12)15-10(2)19/h4-9H,3H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMXCVLZZSEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5459219.png)
![1-(2-Methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5459223.png)
![(5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5459227.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5459238.png)
![2-cyclopropyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5459246.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5459255.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)

![(2S,4S,5R)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5459265.png)

![7-(3-chlorophenyl)-4-{2-[ethyl(methyl)amino]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5459286.png)

![[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone](/img/structure/B5459306.png)
